N-(3,4-dichlorophenyl)-2,2,4-trimethyl-6-tritylquinoline-1(2H)-carboxamide
Description
N~1~-(3,4-DICHLOROPHENYL)-2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline backbone substituted with a trityl group, a dichlorophenyl group, and a carboxamide functional group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Properties
Molecular Formula |
C38H32Cl2N2O |
|---|---|
Molecular Weight |
603.6 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2,2,4-trimethyl-6-tritylquinoline-1-carboxamide |
InChI |
InChI=1S/C38H32Cl2N2O/c1-26-25-37(2,3)42(36(43)41-31-20-21-33(39)34(40)24-31)35-22-19-30(23-32(26)35)38(27-13-7-4-8-14-27,28-15-9-5-10-16-28)29-17-11-6-12-18-29/h4-25H,1-3H3,(H,41,43) |
InChI Key |
HNAKXPXEYLXTTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)NC6=CC(=C(C=C6)Cl)Cl)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-DICHLOROPHENYL)-2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Trityl Group: The trityl group can be introduced via a tritylation reaction, where the quinoline derivative is treated with trityl chloride in the presence of a base such as pyridine.
Substitution with Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where the quinoline derivative is reacted with a dichlorophenyl halide in the presence of a suitable base.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the substituted quinoline with an appropriate amine derivative under mild conditions.
Industrial Production Methods
Industrial production of N1-(3,4-DICHLOROPHENYL)-2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINECARBOXAMIDE may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-DICHLOROPHENYL)-2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Dichlorophenyl halides, amines, thiols, and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N~1~-(3,4-DICHLOROPHENYL)-2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique chemical structure.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(3,4-DICHLOROPHENYL)-2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.
Interacting with DNA: Binding to DNA and interfering with replication and transcription.
Modulating Signaling Pathways: Affecting various signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N~1~-(3,4-DICHLOROPHENYL)-2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINECARBOXAMIDE can be compared with other similar compounds, such as:
Dichlorobenzamide Derivatives: These compounds share the dichlorophenyl group and exhibit similar chemical reactivity and biological activity.
Quinoline Derivatives: Compounds with a quinoline backbone that may have different substituents, leading to variations in their chemical and biological properties.
Trityl-Substituted Compounds: Molecules containing a trityl group that can influence their stability and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
